

DeepPep Analysis Technical Support Center

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Compound of Interest

Compound Name: *Depep*

Cat. No.: *B1259043*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DeepPep for protein inference analysis.

Frequently Asked Questions (FAQs)

Q1: What is DeepPep and what is its primary function?

DeepPep is a deep-learning framework that utilizes a convolutional neural network (CNN) to infer the presence of proteins from a given set of identified peptides. Its main purpose is to address the "protein inference problem" in proteomics, which involves accurately identifying the proteins present in a sample based on the detected peptide fragments. DeepPep is particularly adept at handling cases of degenerate peptides (peptides that could originate from multiple proteins) and "one-hit wonders" (proteins identified by only a single peptide).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: What are the essential input files required to run DeepPep?

To run a DeepPep analysis, you must have the following two files in your input directory:

Filename	Format	Description
identification.tsv	Tab-separated values (.tsv)	A file containing three columns: peptide sequence, corresponding protein name, and the peptide identification probability (typically from a tool like PeptideProphet).
db.fasta	FASTA format (.fasta)	A standard FASTA file containing the protein sequences that serve as the reference database for the analysis.

Q3: My DeepPep analysis is failing. What are the first things I should check?

If your DeepPep analysis is not running correctly, start by verifying the following:

- **Input File Integrity:** Ensure that your identification.tsv and db.fasta files are correctly formatted and located in the specified input directory.
- **Dependencies:** Confirm that all the required dependencies for DeepPep are installed correctly. These include torch7, luarocks with cephes and csv, SparseNN, python3.4 or above, and biopython.[4]
- **Memory Resources:** DeepPep can be memory-intensive, especially with large datasets. Monitor your system's memory usage to ensure it's not a limiting factor. The Yeast dataset, for example, can require up to 26GB of memory for input alone.[1]
- **Upstream Data Quality:** The quality of your peptide identifications directly impacts DeepPep's performance. Investigate the output from your peptide identification software (e.g., PeptideProphet) for any warnings or errors.

Troubleshooting Guides

Problem 1: Errors related to input data format.

Incorrectly formatted input files are a common source of errors in DeepPep analysis.

Symptoms:

- The run.py script terminates unexpectedly with an error message pointing to file parsing issues.
- The analysis runs but produces nonsensical or empty results.

Troubleshooting Steps:

- Verify identification.tsv format:
 - Open the file in a text editor or spreadsheet software.
 - Confirm that it is a tab-separated file with exactly three columns.
 - Check for any missing values, especially in the peptide probability column.
 - Ensure there are no header rows.
 - Look for and remove any special characters or formatting inconsistencies.
- Inspect db.fasta format:
 - Ensure the file adheres to the standard FASTA format, with a header line beginning with > followed by the protein identifier, and subsequent lines containing the protein sequence.
 - The protein identifiers in this file should correspond to the protein names in your identification.tsv file.
- Cross-reference identifiers:
 - Make sure that the protein names in the second column of identification.tsv have corresponding entries in the db.fasta file.

Problem 2: Issues stemming from upstream peptide identification (e.g., PeptideProphet).

DeepPep's accuracy is highly dependent on the peptide identification probabilities it receives as input. Problems with the upstream analysis will propagate to DeepPep.

Symptoms:

- DeepPep produces results with very low confidence scores.
- You encounter errors in PeptideProphet before you can even run DeepPep. Common PeptideProphet errors include "did not find any PeptideProphet results in input data" or issues with its statistical modeling.

Troubleshooting Steps:

- Review PeptideProphet Output:
 - Carefully examine the log files and output of your PeptideProphet run.
 - Look for any warnings about the statistical model fit. A poor model fit can lead to unreliable peptide probabilities.
 - Address any errors related to input file reading or format.
- Assess Peptide Identification Quality:
 - Check the distribution of peptide probabilities. If a very large proportion of your peptides have very low probabilities, it may indicate a problem with your mass spectrometry data or your database search parameters.
 - Consider re-running your peptide identification and validation steps with adjusted parameters if necessary.

Problem 3: Scalability and performance issues with large datasets.

DeepPep's use of a convolutional neural network can be computationally intensive, particularly with large proteomic datasets.

Symptoms:

- The analysis runs very slowly or appears to hang.
- Your system becomes unresponsive due to excessive memory usage.

Troubleshooting Steps:

- Monitor System Resources:
 - Use system monitoring tools to track CPU and memory usage during the DeepPep run.
 - If memory is the bottleneck, consider running the analysis on a machine with more RAM.
- Data Subsetting (for testing):
 - To verify that your script and data are otherwise correct, try running DeepPep on a small subset of your data. If this runs successfully, the issue is likely related to resource limitations.
- Utilize Sparse Calculations:
 - DeepPep is designed to leverage the sparsity of proteome datasets to improve efficiency. Ensure you are using a version of the software that has these optimizations enabled.[\[1\]](#)

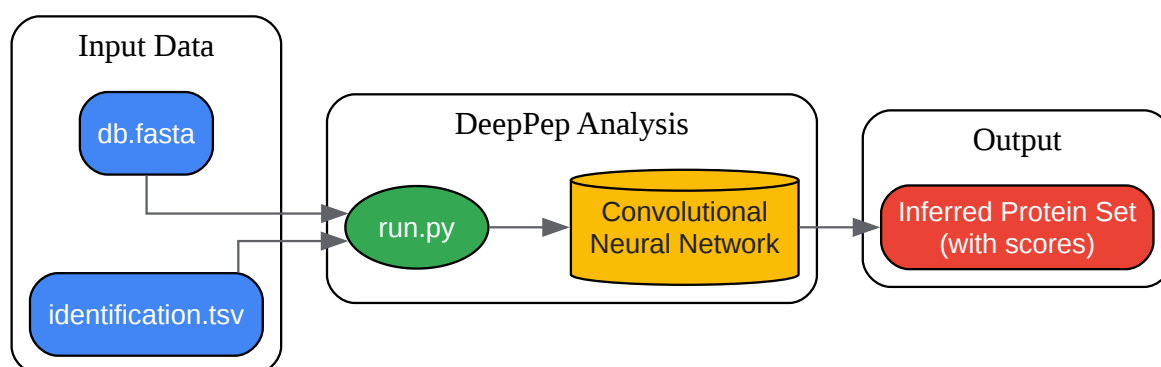
Experimental Protocols

A typical experimental workflow that generates data for DeepPep analysis involves the following key stages:

- Protein Extraction and Digestion:
 - Proteins are extracted from the biological sample of interest.
 - The extracted proteins are then digested into smaller peptides, typically using an enzyme like trypsin.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - The resulting peptide mixture is separated using liquid chromatography.

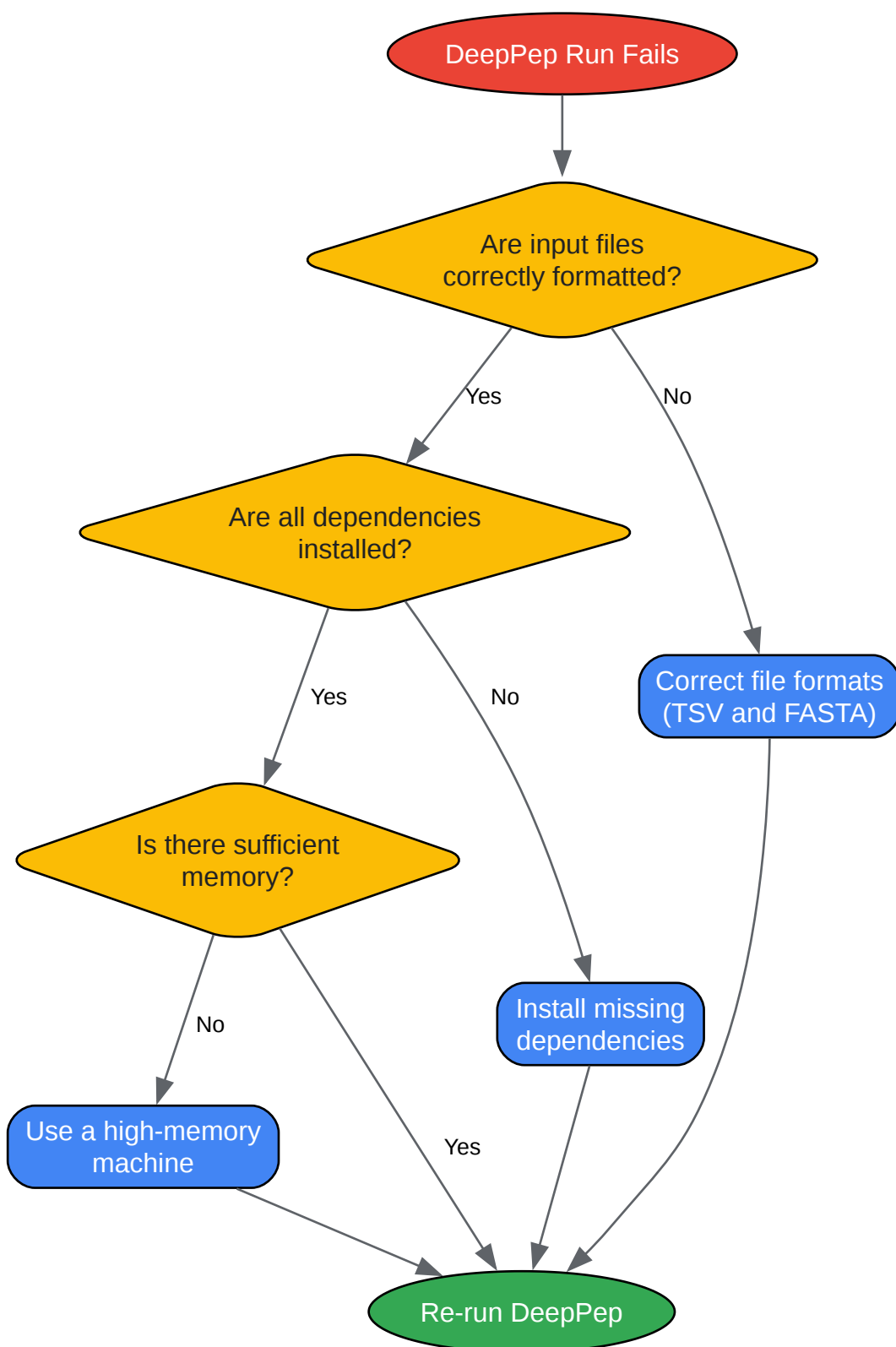
- The separated peptides are then ionized and analyzed in a tandem mass spectrometer to generate mass spectra.
- Peptide Identification and Validation:
 - The generated mass spectra are searched against a protein sequence database (your db.fasta file) using a search engine like SEQUEST, Mascot, or X!Tandem.
 - The peptide-spectrum matches (PSMs) are then statistically validated using a tool like PeptideProphet to assign a probability of correct identification to each peptide. The output of this step is used to create your identification.tsv file.
- DeepPep Protein Inference:
 - The identification.tsv and db.fasta files are used as input for DeepPep.
 - DeepPep's convolutional neural network then processes this data to infer the set of proteins present in the original sample.

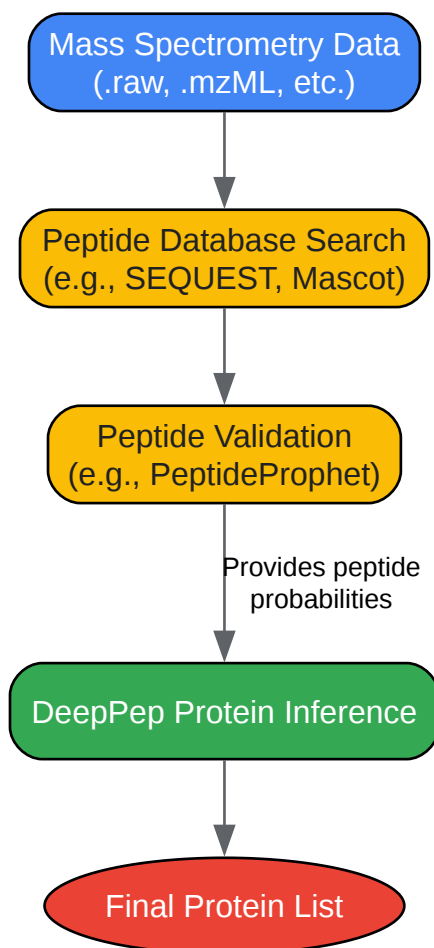
Visualizations



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Caption: The overall workflow of a DeepPep analysis, from input files to the final inferred protein set.





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